2,6-Dibromopyridine-4-carboxylic acid

Organic Synthesis Process Chemistry Pyridine Functionalization

Synthetic routes requiring sequential mono-functionalization of asymmetrical pyridine scaffolds impose excess steps, protecting-group manipulations, and yield losses. 2,6-Dibromopyridine-4-carboxylic acid (CAS 2016-99-1) resolves this bottleneck with two equivalent C-Br bonds enabling one-pot, double Suzuki-Miyaura coupling to generate symmetrical 2,6-diarylpyridine-4-carboxylic acid derivatives in a single operation. • Eliminates sequential coupling steps and intermediate purifications; the carboxylic acid handle remains intact for downstream amide bond formation or esterification. • Symmetrical architecture simplifies automated parallel library synthesis with standardized cross-coupling protocols. • Multi-vendor availability with bulk pricing from gram to kilogram scale; supplied as a white to off-white crystalline solid with ≥97% purity.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 2016-99-1
Cat. No. B109481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromopyridine-4-carboxylic acid
CAS2016-99-1
Synonyms2,6-Dibromo-4-pyridinecarboxylic Acid;  2,6-Dibromoisonicotinic Acid; _x000B_2,6-Dibromopyridine-4-carboxylic Acid; 
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Br)Br)C(=O)O
InChIInChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
InChIKeyAULQTVXAKNKCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromopyridine-4-carboxylic Acid: Core Properties & Supply


2,6-Dibromopyridine-4-carboxylic acid (CAS 2016-99-1), also known as 2,6-dibromoisonicotinic acid, is a halogenated heterocyclic building block belonging to the pyridine-4-carboxylic acid family [1]. Its molecular formula is C₆H₃Br₂NO₂ with a molecular weight of 280.90 g/mol [1]. The compound features two bromine atoms at the 2- and 6-positions of the pyridine ring and a carboxylic acid group at the 4-position, creating a symmetric scaffold with three reactive handles [1]. It is typically supplied as a white to off-white crystalline solid with a purity of 96-98% from major vendors, and is stored under inert atmosphere at 2-8°C .

1
Palladium-catalyzed cross-coupling workflows
2
Dual reactive C–Br handles for symmetrical double functionalization
3
Aqueous workup and metal coordination enabled by free carboxylic acid

Why 2,6-Dibromopyridine-4-carboxylic Acid Cannot Be Substituted


Halogen identity dictates both the thermodynamics and kinetics of oxidative addition in palladium-catalyzed cross-coupling—the primary utility of this scaffold [1]. The C–Br bond (bond dissociation energy ≈ 68-70 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (BDE ≈ 80-84 kcal/mol) under standard Suzuki–Miyaura conditions, translating to higher yields and milder reaction temperatures for the dibromo analog compared to its dichloro counterpart (2,6-dichloropyridine-4-carboxylic acid, CAS 5398-44-7) [1][2]. Furthermore, the mixed-halogen variant 2-bromo-6-chloropyridine-4-carboxylic acid (CAS 1060811-26-8) offers potential for sequential functionalization but introduces synthetic complexity and is primarily available via custom synthesis at significantly higher cost and longer lead times . The symmetrical dibromo scaffold of 2,6-dibromopyridine-4-carboxylic acid provides a predictable, dual reactive site architecture that simplifies route design, improves reproducibility in parallel library synthesis, and ensures reliable supply chain access compared to asymmetrical or less reactive alternatives .

Halogen Replacing C–Br with C–Cl may reduce oxidative addition rate, requiring harsher conditions and lowering cross-coupling yield.
Regioselectivity Mixed-halogen analog 2-bromo-6-chloropyridine-4-carboxylic acid introduces site-selectivity optimization, adding synthesis time and cost.
Symmetry Asymmetrical scaffolds lack predictable dual reactivity, complicating parallel library synthesis and process reproducibility.

2,6-Dibromopyridine-4-carboxylic Acid: Evidence vs. Analogs


Gram-Scale Synthesis via Citrazinic Acid Route

A reproducible synthetic procedure from citrazinic acid using phosphorus oxybromide (POBr₃) at 180°C for 3 hours under N₂ yields 2,6-dibromopyridine-4-carboxylic acid in 64% isolated yield after combined direct extraction and Soxhlet extraction workup . This contrasts sharply with 2-bromo-6-chloropyridine-4-carboxylic acid, which lacks a reported direct, high-yielding synthetic route from common precursors and is predominantly sourced via custom synthesis with significantly higher cost (e.g., £677.00 for 1 g at 95% purity) and extended procurement timelines . The 64% yield provides a quantitative benchmark for feasibility of in-house production, reducing reliance on external suppliers and enabling cost control for research programs requiring multi-gram quantities.

Synthetic Accessibility
Data to verify
64% isolated yield from citrazinic acid
Supports synthesis route feasibility review
Mixed-halogen analog: no established procedure; £677/g custom synthesis
Organic Synthesis Process Chemistry Pyridine Functionalization

Regioselectivity-Free Dual Suzuki Coupling via Symmetry

The C₂-symmetric 2,6-dibromo substitution of 2,6-dibromopyridine-4-carboxylic acid presents two chemically equivalent sites for sequential or simultaneous Suzuki–Miyaura coupling [1]. This eliminates the need for protecting group strategies or careful reagent stoichiometry control to achieve site-selective mono-functionalization, a requirement inherent to the asymmetrical 2-bromo-6-chloropyridine-4-carboxylic acid scaffold where differential reactivity between C–Br and C–Cl bonds must be exploited for stepwise derivatization . The symmetrical architecture is explicitly utilized in the synthesis of hydrophilic CNC-pincer palladium complexes, where both bromine atoms are replaced in a single step to install imidazole moieties, demonstrating the practical advantage of this scaffold in catalyst development [2].

Regioselectivity Control
Class-level
C2-symmetric scaffold: two equivalent C–Br sites, zero regioselectivity concerns
Supports parallel library synthesis throughput
Asymmetrical analog requires C–Br/C–Cl selectivity optimization
Cross-Coupling Medicinal Chemistry Parallel Synthesis

Aqueous Workup and Metal Coordination via 4-Carboxylic Acid

The computed pKa of 2.59±0.10 for the carboxylic acid proton of 2,6-dibromopyridine-4-carboxylic acid indicates substantial ionization at pH > 4, conferring water solubility to the carboxylate form and enabling aqueous workup procedures not feasible with the corresponding ethyl ester (ethyl 2,6-dibromopyridine-4-carboxylate) or other non-ionizable analogs [1]. This property is directly exploited in the synthesis of water-soluble pincer catalysts where the free carboxylic acid is essential for imparting hydrophilicity to the palladium complex, enabling Suzuki–Miyaura coupling in neat water [2]. In contrast, 2,6-dichloropyridine-4-carboxylic acid (CAS 5398-44-7), despite also bearing a carboxylic acid, has a higher melting point (209-212°C vs. 170-173°C for the dibromo analog) and different solubility profile due to the weaker polarizability of chlorine atoms, which can affect crystallization and purification workflows .

Aqueous Workup & Coordination
Context-dependent
pKa 2.59, melting point 170–173°C
Supports aqueous extraction and metal carboxylate coordination
Dichloro analog: higher melting point (209–212°C), different solubility profile
Ligand Design MOF Synthesis Coordination Chemistry

Multi-Supplier Availability for Reliable Procurement

2,6-Dibromopyridine-4-carboxylic acid is commercially available from multiple established chemical suppliers including Santa Cruz Biotechnology ($92.00/1g), Bide Pharm (96% purity), and other vendors with packaging options ranging from 100mg research quantities to 25kg bulk containers [1]. In contrast, the mixed-halogen analog 2-bromo-6-chloropyridine-4-carboxylic acid is predominantly offered via custom synthesis only, with limited vendor availability and significantly higher unit pricing (e.g., £677.00 for 1g at 95% purity from Fluorochem) . The dibromo compound also benefits from standardized CAS registry (2016-99-1), MDL number (MFCD09743987), and established EINECS listing (640-910-0), facilitating customs clearance, regulatory documentation, and competitive bidding across multiple suppliers .

Procurement Reliability
Reported
Multiple vendors; $92/1g; 1g–25kg packaging
Reduces procurement risk and lead time
Mixed-halogen analog: custom synthesis only; £677/g, limited availability
Procurement Supply Chain Management Chemical Sourcing

Optimal Use Cases for 2,6-Dibromopyridine-4-carboxylic Acid


One-Pot Double Suzuki–Miyaura to Symmetrical Diarylpyridines

Leveraging the two equivalent C–Br bonds of 2,6-dibromopyridine-4-carboxylic acid, researchers can perform one-pot, double Suzuki–Miyaura coupling with arylboronic acids to generate symmetrical 2,6-diarylpyridine-4-carboxylic acid derivatives in a single synthetic operation [1]. This approach eliminates the need for sequential coupling steps, protecting group manipulations, and intermediate purification, significantly reducing synthetic step count and overall yield losses compared to routes employing asymmetrical halogenated analogs or stepwise mono-functionalization strategies. The carboxylic acid group remains intact throughout the cross-coupling and can be utilized downstream for amide bond formation, esterification, or metal coordination without additional deprotection steps [2].

Water-Soluble Pincer Ligands and Pd Catalysts

The free carboxylic acid group at the 4-position, with its pKa of 2.59, provides the essential hydrophilic handle for synthesizing water-soluble CNC-pincer palladium complexes [1]. As demonstrated by Churruca et al., 2,6-dibromoisonicotinic acid serves as the starting material for constructing imidazolium-functionalized pincer ligands that, upon palladation and hydrolysis, yield catalysts capable of performing Suzuki–Miyaura biaryl couplings in neat water with excellent to quantitative yields [2]. This application scenario is uniquely enabled by the combination of two reactive C–Br handles for ligand arm attachment and a free carboxylic acid for aqueous solubility—a dual functionality not simultaneously present in ester-protected analogs or monohalogenated pyridinecarboxylic acids .

Library Synthesis of Pyridine-4-carboxamides for SAR

For drug discovery programs exploring structure-activity relationships (SAR) around pyridine-4-carboxylic acid scaffolds, 2,6-dibromopyridine-4-carboxylic acid provides an ideal platform for parallel library synthesis [1]. The symmetrical dibromo substitution enables high-throughput diversification at both the 2- and 6-positions simultaneously using automated liquid handling systems and standardized cross-coupling protocols, eliminating the complexity of regioselective optimization required for asymmetrical halogenated scaffolds. Following dual arylation, the carboxylic acid can be converted to a diverse array of amides using standard coupling reagents (e.g., HATU, EDCI), generating focused libraries of 2,6-diarylpyridine-4-carboxamides with minimal synthetic burden [2]. The compound's multi-vendor availability and cost-effective bulk pricing further support the scale required for comprehensive library synthesis .

One-Step Cyanation to 2,6-Dicyanopyridine-4-carboxylic Acid

A patent method describes the direct conversion of halogenated pyridine carboxylic acids, including 2,6-dibromopyridine-4-carboxylic acid, to the corresponding cyano-substituted derivatives in a single synthetic step [1]. This transformation bypasses the traditional esterification-hydrolysis sequence typically required for nitrile introduction, reducing the synthetic route from three steps to one and eliminating the associated solvent usage, purification steps, and yield losses. For industrial process chemistry, this streamlined route translates to reduced manufacturing costs, lower environmental impact (E-factor improvement), and higher overall productivity, making the dibromo analog particularly attractive for scale-up applications where nitrile-functionalized pyridine building blocks are required for API synthesis or agrochemical development [2].

Application
Selection Property
Validation Focus
One-pot double Suzuki–Miyaura coupling
C2-symmetric dibromo scaffold
Cross-coupling site-selectivity verification
Water-soluble pincer ligand synthesis
Free carboxylic acid handle
Aqueous-phase catalytic activity
Parallel library synthesis for SAR
Uniform cross-coupling conditions
Library diversity and purity
Direct cyanation to dicyanopyridine
Halogen-cyano conversion capability
Yield and step-count reduction validation

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